Ingenol-5,20-acetonide-3-O-angelate
Description
Contextualization within the Ingenol (B1671944) Diterpenoid Family and Related Esters
Ingenol-5,20-acetonide-3-O-angelate belongs to the ingenane (B1209409) diterpenoids, a class of natural products first isolated from plants of the Euphorbia genus in 1968. nih.govillinois.edu These compounds are characterized by a complex and highly strained "inside-outside" tetracyclic carbon skeleton. illinois.edunih.gov The parent compound, ingenol, possesses a unique molecular architecture that includes four rings, eight stereocenters, and a congested group of alcohol functional groups. illinois.edu
The biological activities of ingenol and its derivatives have been a subject of intense study. illinois.edunih.gov A particularly important derivative is ingenol 3-angelate (also known as ingenol mebutate or by the trade name Picato®), which gained prominence for its use in treating actinic keratosis, a precancerous skin condition. nih.govresearchgate.net The esterification of the hydroxyl group at the C3 position with angelic acid is a key structural feature of ingenol 3-angelate. researchgate.net
This compound is a synthetically modified version of ingenol 3-angelate. In this compound, the hydroxyl groups at the C5 and C20 positions of the ingenol backbone are protected by an acetonide group. This protection strategy is crucial in multi-step syntheses, as it prevents these hydroxyl groups from reacting while chemical modifications are made to other parts of the molecule, such as the esterification at the C3 position. researchgate.net
The table below provides key information about this compound.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Ingenol 3-angelate 5,20-Acetonide; Ingenol 5,20-acetonide 3-angelate |
| Molecular Formula | C₂₈H₃₈O₆ |
| CAS Number | 87980-68-5 |
Academic Significance and Research Focus on this compound
The primary academic significance of this compound lies in its role as a key intermediate in the semisynthesis of ingenol 3-angelate. Due to the low natural abundance of ingenol 3-angelate (approximately 1.1 mg/kg from Euphorbia peplus), total synthesis and semisynthesis from more abundant precursors are vital for obtaining sufficient quantities for research and development. researchgate.net The parent compound, ingenol, can be isolated in greater yields from the seeds of Euphorbia lathyris. researchgate.net
Research has focused on developing efficient methods to convert ingenol into ingenol 3-angelate. A significant challenge in this process is the selective esterification of the C3 hydroxyl group without causing unwanted side reactions or isomerization of the angelate group. researchgate.net The use of Ingenol-5,20-acetonide as a protected intermediate is a key strategy to achieve this selectivity. The acetonide group effectively shields the C5 and C20 diol, allowing for the specific angeloylation of the C3 hydroxyl group. researchgate.net Following this step, the acetonide protecting group can be removed to yield the final product, ingenol 3-angelate. researchgate.net
This semisynthetic route offers a more scalable and robust approach compared to early total synthesis methods, which were often lengthy and low-yielding. illinois.eduresearchgate.net The development of stereoconservative esterification methods using the acetonide-protected intermediate has been a notable advancement, ensuring the desired angelate isomer is formed with high efficiency. researchgate.net Therefore, this compound is a critical tool for chemists working to synthesize and explore the biological activities of ingenol derivatives. nih.govresearchgate.net
Natural Occurrence of Ingenol Derivatives and Precursors in Euphorbia Species
Ingenol and its various ester derivatives are characteristic secondary metabolites of the Euphorbia genus, a large and diverse group of flowering plants. These compounds are often found in the latex of these plants and are responsible for some of their traditional medicinal uses and toxic properties.
Numerous Euphorbia species have been identified as sources of ingenol and its esters. For instance, Euphorbia peplus is a well-known source of ingenol-3-angelate (also known as ingenol mebutate). researchgate.net Other species, such as Euphorbia lathyris and Euphorbia trigona, also produce a variety of ingenane and other diterpenoid compounds. nih.govnih.gov The isolation of these natural products typically involves extraction from plant material followed by various chromatographic techniques to separate the complex mixture of compounds. nih.gov
While a wide array of ingenol esters have been isolated from nature, it is important to note that this compound itself is not typically found as a natural product. Instead, it is a product of chemical synthesis, derived from naturally occurring ingenol. caltagmedsystems.co.ukresearchgate.net The acetonide group serves as a protective moiety in the laboratory to allow for specific chemical modifications at other positions of the ingenol core. researchgate.netresearchgate.net
Table 1: Selected Ingenol Derivatives from Euphorbia Species
| Compound Name | Euphorbia Species | Reference |
| Ingenol-3-angelate | Euphorbia peplus | |
| Ingenol | Euphorbia lathyris | nih.gov |
| 17-Acetoxyingenol 3-angelate 5,20-diacetate | Euphorbia trigona | nih.gov |
| 17-Acetoxy-20-deoxyingenol 3-angelate | Euphorbia trigona | nih.gov |
Proposed Biosynthetic Pathways of the Ingenol Scaffold
The complex, cage-like structure of the ingenol scaffold is assembled in plants through a sophisticated series of enzymatic reactions. The biosynthesis is believed to begin with the common precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).
The proposed pathway involves the cyclization of GGPP to form casbene (B1241624), a macrocyclic diterpene. This initial step is a key branching point in the biosynthesis of many bioactive diterpenoids in Euphorbiaceae. From casbene, a series of oxidative and rearrangement reactions are thought to occur, leading to the formation of the characteristic 5/7/6/3-membered ring system of the ingenane skeleton. This intricate biosynthetic route highlights the remarkable ability of plant enzymes to construct complex molecular architectures from simple precursors.
Research into Enzymatic Systems Governing Ingenol Biosynthesis
The elucidation of the enzymatic machinery responsible for ingenol biosynthesis is an active area of research. While the complete pathway has not been fully characterized, several key enzymes have been identified and studied.
The initial cyclization of GGPP to casbene is catalyzed by a casbene synthase. Subsequent steps are believed to involve a cascade of cytochrome P450 monooxygenases and other enzymes that introduce oxygen functionalities and facilitate the complex ring rearrangements. researchgate.net The identification and characterization of these enzymes are crucial for understanding the biosynthesis of ingenol and for potentially harnessing these biocatalysts for the production of ingenol and its derivatives in engineered microbial systems. This approach could offer a more sustainable and efficient alternative to extraction from plant sources or complex chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1 |
InChI Key |
STFFIQHUWFISBB-YCAZZORDSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Origin of Product |
United States |
The Role of Ingenol 5,20 Acetonide 3 O Angelate in Semi Synthesis
While not a natural product itself, Ingenol-5,20-acetonide-3-O-angelate is a pivotal intermediate in the semi-synthesis of ingenol-3-angelate, a compound of significant interest. The semi-synthetic approach leverages the naturally produced ingenol (B1671944) scaffold and modifies it chemically to obtain the desired ester.
The synthesis of ingenol-3-angelate involves the selective esterification of the hydroxyl group at the C3 position of the ingenol molecule with angelic acid. To achieve this selectivity, the more reactive hydroxyl groups at the C5 and C20 positions are often protected. This is commonly achieved by reacting ingenol with acetone (B3395972) in the presence of an acid catalyst to form the 5,20-acetonide. researchgate.netresearchgate.netiosrjournals.org This protected intermediate, ingenol-5,20-acetonide, can then be selectively esterified at the C3 position to yield this compound. researchgate.net The final step involves the removal of the acetonide protecting group to afford the target molecule, ingenol-3-angelate. researchgate.net
This semi-synthetic strategy, which relies on the formation and subsequent deprotection of this compound, provides a more controlled and efficient route to specific ingenol esters compared to direct isolation from natural sources, where they often occur in low yields and as part of complex mixtures.
Advanced Chemical Synthesis and Derivatization Methodologies
Synthetic Routes to Ingenol-5,20-acetonide-3-O-angelate as a Key Intermediate
The semisynthesis of this compound from ingenol (B1671944), a naturally occurring diterpene, is a preferred route due to the complexity of a total synthesis approach. researchgate.net Ingenol itself can be isolated from plants of the Euphorbia genus. researchgate.net This key intermediate provides a stable and versatile platform for further chemical modifications. glpbio.com
Semisynthesis from Ingenol: Strategic Protection of C-5 and C-20 Alcohols as Acetonide
The ingenol molecule possesses multiple hydroxyl groups with varying reactivities. To achieve selective modification at the C-3 position, the C-5 and C-20 diol is strategically protected. A common and effective method is the formation of an acetonide, which selectively shields these two hydroxyl groups. researchgate.netnih.gov This protection is typically achieved by reacting ingenol with acetone (B3395972) under acidic conditions, such as with p-toluenesulfonic acid (PTSA). The resulting ingenol-5,20-acetonide is more stable than ingenol itself, making it a suitable intermediate for subsequent reactions. glpbio.compitt.edu This protective step is crucial for directing the subsequent esterification to the desired C-3 hydroxyl group. nih.gov
Selective Esterification Techniques for the C-3 Position
With the C-5 and C-20 hydroxyls protected, the C-3 alcohol is available for selective esterification. nih.gov Various methods have been developed to introduce the angelate group at this position. One approach involves the use of angelic acid in the presence of a coupling agent. researchgate.net However, a significant challenge in this step is the potential for isomerization of the angelate (Z-form) to the tiglate (E-form). researchgate.net To overcome this, specific and mild esterification conditions are required. High-yielding methods have been developed to facilitate this selective acylation, ensuring that the desired C-3 ester is the primary product. researchgate.netnih.gov
Stereoconservative Angeloylation Approaches to Prevent Isomerization
The introduction of the angeloyl group at the C-3 position must be performed under conditions that prevent the isomerization of the double bond from the Z-configuration (angelate) to the more stable E-configuration (tiglate). researchgate.net This is a critical aspect of the synthesis, as the stereochemistry of this group can significantly impact biological activity. Researchers have developed stereoconservative angeloylation methods to address this challenge. One effective technique utilizes 2,4,6-trichlorobenzoyl chloride to activate the angelic acid, followed by reaction with the protected ingenol intermediate in the presence of a base like lithium hexamethyldisilazide (LiHMDS). researchgate.netpitt.edu This approach has been shown to produce the desired ingenol-3-angelate derivative in high yields with minimal to no isomerization. researchgate.net
Total Synthesis Efforts of the Ingenol Core and its Strategic Impact
The total synthesis of the ingenol core is a formidable challenge in organic chemistry due to its complex, highly strained, and stereochemically rich structure, which includes an "inside-outside" or in,out intrabridgehead stereochemistry. illinois.edu Despite the difficulties, several research groups have successfully completed the total synthesis of ingenol. nih.govnih.govacs.org
These synthetic achievements, while not yet practical for large-scale production, have had a profound strategic impact. researchgate.net They have provided a platform to develop and test new synthetic methodologies, such as ring-closing metathesis and intramolecular cyclizations, to construct the challenging ingenane (B1209409) skeleton. nih.govacs.org Furthermore, total synthesis routes offer the potential to create novel analogs of ingenol that are not accessible through semisynthesis from the natural product. This capability is crucial for exploring the structure-activity relationships of ingenol derivatives and for developing new therapeutic agents with improved properties. nih.gov For instance, a 14-step synthesis of (+)-ingenol from (+)-3-carene has been reported, demonstrating a more efficient approach than isolation from natural sources. nih.gov
Rational Design and Synthesis of Ingenol Analogues and Derivatives
The development of this compound as a key intermediate has facilitated the rational design and synthesis of a wide array of ingenol analogues. researchgate.netglpbio.com By modifying the ester group at the C-3 position or introducing other functionalities, chemists can systematically alter the molecule's properties.
Generation of Focused Libraries for Structure-Activity Relationship Studies
The ability to synthesize ingenol derivatives has led to the creation of focused libraries of compounds for structure-activity relationship (SAR) studies. glpbio.commdpi.com These studies are essential for understanding how different structural features of the ingenol molecule contribute to its biological activity. For example, by preparing a series of ingenol-3-esters with varying chain lengths, degrees of unsaturation, and aromatic or carbocyclic groups, researchers can identify the key determinants for potency and selectivity. nih.gov These SAR studies provide valuable insights that guide the design of new analogues with enhanced therapeutic potential. mdpi.comnih.govnih.gov
Development of Chemically Stable Ingenol Derivatives for Research Applications
The therapeutic and research potential of ingenol esters, such as ingenol mebutate (ingenol 3-angelate), is hampered by their inherent chemical instability. This instability arises primarily from an acyl migration mechanism facilitated by the molecule's polyhydroxylated structure. nih.gov Specifically, the hydroxyl groups at the C4, C5, and C20 positions form a reactive framework that encourages the angelate ester at the C3 position to move, leading to a loss of biological potency. researchgate.net To overcome this limitation and enable more robust research applications, significant effort has been directed toward the synthesis of chemically stabilized ingenol derivatives.
Research has focused on modifying the ingenol scaffold to block the acyl migration pathway while preserving or enhancing biological activity. nih.gov These synthetic protocols have allowed for the manipulation of the southern polyhydroxylated region of the ingenol molecule. uniupo.it One successful strategy involves creating analogues with altered substitution patterns that increase stability. For instance, ingenol disoxate (IngDsx), a more stable analogue of ingenol mebutate, has been developed and advanced into clinical studies. acs.org
Further investigations into structure-activity relationships (SAR) have shown that modifications at the C-20 position can be particularly effective. The creation of compounds like 20-deoxy-20-fluoroingenol 3,20-dibenzoate demonstrates that chemical manipulation can effectively separate the cytotoxic effects of ingenoids from their protein kinase C (PKC) activating properties. uniupo.it By systematically altering the ingenol backbone, researchers have identified key structural features necessary for creating potent and more stable derivatives suitable for extensive biological investigation. nih.gov
| Compound | Key Structural Feature | Primary Challenge Addressed | Research Application/Finding |
|---|---|---|---|
| Ingenol Mebutate (Ingenol 3-angelate) | Angelate ester at C3 position. | Baseline compound, suffers from chemical instability via acyl migration. nih.govresearchgate.net | Active compound for actinic keratosis, but instability limits some research applications. nih.govillinois.edu |
| Ingenol Disoxate (IngDsx) | Modified ester group. | Enhanced chemical stability compared to ingenol mebutate. acs.org | A more stable analogue used in competition studies to validate protein targets. acs.orgnih.gov |
| 20-deoxy-20-fluoroingenol 3,20-dibenzoate | Fluorination at C-20. | Dissects cytotoxicity from PKC activation. uniupo.it | Shows that cytotoxicity can be maintained while altering PKC-mediated effects. uniupo.it |
Incorporation of Bioorthogonal Tags for Chemical Proteomics and Target Identification
To elucidate the complex molecular mechanisms of ingenol esters, researchers have employed chemical proteomics, a powerful technique for identifying protein-small molecule interactions in a cellular context. acs.orgnih.gov This approach relies on the design and synthesis of specialized chemical probes that mimic the parent compound but are equipped with bioorthogonal functional groups. jocpr.com These groups, an alkyne and a photoreactive moiety, allow for the capture and subsequent identification of protein targets. acs.org
A key example is the development of a "fully functionalized" photoreactive and clickable analogue of ingenol mebutate, named Ing-DAyne. acs.orgchomixbio.com The synthesis of such probes is a multi-step process that often leverages protecting groups, such as the 5,20-acetonide, to prevent unwanted side reactions like the isomerization of the angelate ester. acs.org The resulting probe incorporates two critical features:
A photoreactive group (diazirine): Upon exposure to UV light, this group forms a highly reactive carbene that covalently cross-links the probe to any interacting proteins in close proximity. acs.org
A "clickable" handle (alkyne): This alkyne group serves as a bioorthogonal tag. acs.org It does not react with native cellular components but can be specifically derivatized post-lysis via copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgjocpr.com This "click" reaction attaches a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore like azide-tetramethylrhodamine for visualization. acs.orgchomixbio.com
Using this methodology, researchers have successfully mapped the protein interaction landscape of ingenol mebutate in human cell lines. acs.orgnih.gov In these experiments, cells are treated with the Ing-DAyne probe, irradiated with UV light to trap binding partners, and then lysed. The probe-protein complexes are then "clicked" to a biotin tag, enriched, and identified using quantitative mass spectrometry. chomixbio.com These studies revealed that Ing-DAyne labeling is blocked by excess ingenol mebutate but not by the parent ingenol compound, confirming the specificity of the interactions. acs.orgchomixbio.com A prominent discovery from this work was the identification of the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a functional target of the ingenol class of drugs, providing new insights into their mechanism of action related to mitochondrial function. researchgate.netacs.orgnih.gov
| Probe Component | Chemical Group | Function | Associated Technique |
|---|---|---|---|
| Parent Molecule Mimic | Ingenol ester core | Binds to the natural protein targets of the drug. acs.org | Competitive Binding Assays |
| Photoreactive Group | Diazirine | Forms a covalent bond with the target protein upon UV irradiation. acs.org | Photoaffinity Labeling (PAL) |
| Bioorthogonal Handle | Terminal Alkyne | Allows for the specific attachment of a reporter molecule. acs.org | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" |
| Reporter Tag | Biotin or Fluorophore (e.g., Azide-tetramethylrhodamine) | Enables enrichment (biotin) or visualization (fluorophore) of the probe-protein complex. acs.orgchomixbio.com | Affinity Purification / Mass Spectrometry / Fluorescence Microscopy |
Structure Activity Relationships Sar and Computational Insights
Identification of Crucial Structural Elements for Biological Potency and Selectivity
The biological activity of ingenol (B1671944) derivatives is highly dependent on their specific structural features. Research has identified several key components of the ingenol scaffold that are prerequisites for potency. nih.gov The core ingenol structure by itself is considered pharmacologically inactive. acs.org Its activity is unlocked through specific esterification. Key structural elements that are crucial for biological potency include the ester group at the C-3 position and the free hydroxyl groups at the C-5 and C-20 positions. acs.orgnih.gov
The ester moiety at the C-3 position is a primary determinant of the biological activity of ingenol compounds. openaccessjournals.com The angelate ester, an unsaturated five-carbon group, is particularly significant. Ingenol-3-angelate (I3A) is a potent activator of Protein Kinase C (PKC) isoforms, a family of enzymes involved in various cellular signaling pathways. nih.govaacrjournals.orgnih.gov The interaction with PKC is believed to be a key part of its mechanism of action, leading to inflammatory responses and cell death. nih.gov
The nature of the ester chain at C-3 significantly modulates the bioactivity. Studies comparing various synthetic ingenol esters have demonstrated this influence. For instance, modifications at the C-3 position with different ester chains, such as trans-cinnamate, hexanoate, and dodecanoate, have yielded molecules with varying cytotoxic profiles. researchgate.netresearchgate.net While ingenol-3-angelate is a potent agent, other esters like ingenol-3-dodecanoate have also shown significant cytotoxicity, in some cases higher than that of I3A against certain cancer cell lines. researchgate.net This highlights that while the C-3 ester is essential, its specific chemical nature fine-tunes the biological effect.
Table 1: Comparison of C-3 Ester Modifications on Ingenol Derivatives
| Compound Name | C-3 Ester Group | Observed Activity |
|---|---|---|
| Ingenol-3-angelate (I3A) | Angelate | Potent PKC activator, induces apoptosis and inflammation. nih.gov |
| Ingenol-3-trans-cinnamate | trans-Cinnamate | Cytotoxic activity against cancer cell lines. researchgate.netresearchgate.net |
| Ingenol-3-hexanoate | Hexanoate | Cytotoxic activity against cancer cell lines. researchgate.netresearchgate.net |
This table is generated based on information from multiple sources to illustrate the impact of the C-3 ester group.
The hydroxyl groups at the C-5 and C-20 positions of the ingenol core are critical for biological activity. SAR studies have shown that the methylation of either the C-5 or C-20 hydroxyl groups leads to a loss of biological function. acs.org These hydroxyl groups, along with the one at C-4, are required for the activity of ingenol mebutate. acs.org
In the context of Ingenol-5,20-acetonide-3-O-angelate, the two hydroxyl groups are protected as an acetonide. This modification is often used as a strategic step in the semi-synthesis of ingenol-3-angelate from ingenol. researchgate.netacs.org The acetonide serves to prevent these hydroxyls from reacting during the esterification of the C-3 hydroxyl group. For the final compound to be biologically active in the same manner as ingenol-3-angelate, this protecting group would need to be removed to liberate the free hydroxyls. The protection of these groups as an acetonide renders the molecule inactive, underscoring the necessity of the free diol for potency. acs.org
Mechanistic Studies of Acyl Rearrangements and their Impact on Activity and Stability
A significant challenge in the development and use of ingenol-3-angelate is its chemical instability. The molecule is susceptible to an acyl migration mechanism. nih.gov The angelate group at the C-3 position can migrate to the hydroxyl groups at the C-5 or C-20 positions. acs.org This rearrangement is facilitated by the close proximity of these hydroxyl groups within the rigid ingenane (B1209409) framework.
This acyl migration leads to the formation of isomeric compounds, which results in a subsequent loss of potency. acs.org The biological activity is highly specific to the C-3 ester, and its relocation to other positions on the ingenol core alters the molecule's interaction with its biological targets. The formation of the 5,20-acetonide in this compound effectively prevents this acyl migration by protecting the C-5 and C-20 hydroxyl groups. researchgate.netacs.org This strategy is crucial for ensuring the stability of the C-3 angelate during synthesis and handling. However, as mentioned, this protection also eliminates the biological activity associated with the parent compound. acs.org
Application of Computational Chemistry for Predicting Stability and Reactivity
Computational chemistry provides powerful tools for understanding and predicting the properties of complex molecules like ingenol derivatives. walshmedicalmedia.com Techniques such as Density Functional Theory (DFT) can be employed to calculate molecular structures, energies, and reactivity descriptors. arxiv.org These methods can help rationalize the observed instability of ingenol-3-angelate.
By modeling the transition states for the acyl migration process, computational chemistry can predict the likelihood and pathways of this rearrangement. arxiv.orgnih.gov Such calculations can explain why the C-3 angelate is prone to migration and can help in designing more stable analogues. For instance, computational models can assess how modifying the ester group or other parts of the ingenol scaffold might increase the energy barrier for acyl migration, thereby enhancing the compound's stability without compromising its desired biological activity. nih.govmit.edu Quantum mechanics-augmented neural networks represent an emerging approach that combines structural representations with QM-derived descriptors to predict reactivity and stability with high accuracy, offering a promising avenue for designing future ingenol-based compounds. arxiv.orgnih.gov
Preclinical Pharmacological Mechanisms and Molecular Target Engagement
Mechanistic Investigations of Protein Kinase C (PKC) Activation
Ingenol-5,20-acetonide-3-O-angelate is recognized as a potent activator of PKC isoforms. mdpi.comnih.govbirmingham.ac.uk Its interaction with the C1 domain, the binding site for the endogenous activator diacylglycerol, initiates a cascade of downstream signaling events. nih.gov While it demonstrates broad-range activation of both classical and novel PKC isoenzymes, the specific cellular response is often dictated by the differential activation and translocation of particular isoforms. mdpi.comnih.govbirmingham.ac.uk
Differential Activation and Translocation of Specific PKC Isoforms (e.g., PKCδ, PKCε, PKCα)
The pharmacological activity of this compound is closely linked to its ability to selectively activate and induce the translocation of specific Protein Kinase C (PKC) isoforms. This differential engagement is a key determinant of the ultimate cellular outcome, which can range from apoptosis to cell survival depending on the cellular context and the predominant PKC isoforms expressed. nih.govnih.gov
A significant body of research highlights the critical role of PKCδ activation in the pro-apoptotic effects of this compound, particularly in leukemia cells. mdpi.comnih.govbirmingham.ac.uknih.gov Upon treatment, PKCδ translocates from the cytoplasm to various cellular compartments, including the nuclear membrane, mitochondria, and other cellular membranes. mdpi.comnih.govbirmingham.ac.uknih.govresearchgate.net This translocation is a key event initiating downstream apoptotic signaling. nih.gov In Colo205 colon cancer cells, for instance, the compound induces phosphorylation of PKCδ, leading to its movement from the cytosol to the nucleus and other membranes. nih.govresearchgate.net This activation of PKCδ is associated with the induction of apoptosis. nih.gov
In contrast to its pro-apoptotic role in some cancer cells, the compound's interaction with PKCθ in T-cells leads to an anti-apoptotic effect. nih.govbirmingham.ac.uk PKCθ is highly expressed in T-cells but absent in myeloid cells. nih.govbirmingham.ac.uk Activation of PKCθ by the ingenol (B1671944) derivative provides a strong survival signal to both resting and activated T-cells, inhibiting apoptosis. nih.govbirmingham.ac.uk This differential response underscores the isoform-specific functions of PKC and their importance in determining the cellular fate. nih.gov
The compound also influences the expression and activity of PKCα and PKCε . In Colo205 cells, treatment has been observed to reduce the expression of PKCα. nih.gov The down-regulation of PKC isoforms, including PKCα, has been noted in several cancer cell lines following treatment. researchgate.net In melanoma cells, the response to the compound, particularly in combination with TRAIL-induced apoptosis, appears to be dependent on the expression levels of PKC isoforms, with low expression of PKCε being associated with an enhancement of apoptosis. nih.gov
The translocation patterns induced by this compound can also differ from those of other PKC activators like phorbol (B1677699) 12-myristate 13-acetate (PMA). For example, PKCδ exhibits a distinct translocation pattern in response to the ingenol derivative compared to PMA. researchgate.net This suggests that even within the same isoform, the nature of the activator can influence its subcellular localization and subsequent signaling.
Table 1: Differential PKC Isoform Activation and Translocation by this compound
Exploration of PKC-Independent Mechanisms of Action
While the activation of Protein Kinase C (PKC) is a primary mechanism of action for this compound, evidence suggests the existence of PKC-independent effects, particularly at higher concentrations. mdpi.comnih.govbirmingham.ac.uk In melanoma cells, for instance, micromolar concentrations of the compound can induce secondary necrosis that is independent of PKC activation. mdpi.comnih.govbirmingham.ac.uk This indicates that at elevated concentrations, the compound may engage alternative cellular pathways leading to cell death.
Further research has shown that the compound can induce changes in the mitochondrial membrane potential that are not inhibited by the overexpression of the anti-apoptotic protein Bcl-2 or by caspase inhibitors, but are blocked by the inhibition of PKC. nih.gov This suggests a complex interplay where PKC activation is upstream of mitochondrial events, but the subsequent steps leading to cell death may diverge from classical apoptotic pathways under certain conditions. The observation that the compound's effects on TRAIL-induced apoptosis are dependent on the PKC isoform content of melanoma cells further supports the idea that while PKC is central, the downstream consequences can be modulated by other cellular factors. nih.gov
Induction of Programmed Cell Death Pathways in In Vitro and In Vivo Models
This compound has been demonstrated to induce programmed cell death in various cancer cell lines. mdpi.comnih.govnih.govnih.gov The specific mode of cell death, whether it be necrosis or apoptosis, and the underlying molecular mechanisms can vary depending on the cell type and the concentration of the compound.
Mechanisms of Necrosis Induction and Mitochondrial Dysfunction
At relatively high concentrations, this compound has been observed to primarily induce necrosis in melanoma cells. nih.gov This form of cell death is characterized by cell swelling and lysis. The induction of necrosis at micromolar concentrations in melanoma cells appears to be a PKC-independent event. mdpi.comnih.govbirmingham.ac.uk
A key event in the cell death process initiated by this compound is the disruption of mitochondrial function. nih.govresearchgate.net Treatment with the ingenol derivative leads to changes in the mitochondrial membrane potential. nih.gov Notably, these changes could not be prevented by the overexpression of the anti-apoptotic protein Bcl-2, suggesting a direct or potent effect on the mitochondria that bypasses this particular protective mechanism. nih.gov However, the inhibition of Protein Kinase C (PKC) was able to block these mitochondrial effects, indicating that PKC activation is an upstream event leading to mitochondrial dysfunction. nih.gov In Colo205 cells, the compound has also been shown to induce mitochondrial disruption. researchgate.net
Apoptosis Pathways, Caspase Activation, and DNA Fragmentation
This compound is a potent inducer of apoptosis in various cancer cell lines, particularly at nanomolar concentrations in leukemic cells. mdpi.comnih.govnih.govnih.gov This programmed cell death is characterized by a series of well-defined molecular events.
A central feature of the apoptotic process triggered by this compound is the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.comnih.govnih.gov Specifically, the activation of caspase-3 has been documented in Colo205 colon cancer cells following treatment, as evidenced by the appearance of its cleaved, active fragments. researchgate.net The apoptotic process in melanoma cells has also been shown to be caspase-dependent. nih.gov
The activation of the apoptotic cascade is further supported by the compound's influence on apoptosis-regulating proteins. For example, it has been shown to increase the expression of the pro-apoptotic protein Bax. mdpi.com Furthermore, the compound can lead to increased stability of the tumor suppressor protein p53. mdpi.comnih.gov
While the pro-apoptotic effects in leukemic cells are dependent on the activation of PKCδ, the compound demonstrates a contrasting anti-apoptotic effect in T-cells. nih.gov This protective effect in T-cells is mediated through the activation of PKCθ, which leads to the activation of NF-κB and the subsequent increased expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL. birmingham.ac.uk
Table 2: Apoptotic Mechanisms of this compound
Cell Cycle Modulation and Arrest at Specific Phases
In addition to inducing programmed cell death, this compound has been shown to modulate the cell cycle in cancer cells. nih.govnih.gov In Colo205 colon cancer cells, exposure to the compound leads to a time- and concentration-dependent decrease of cells in the S phase of the cell cycle. nih.gov This suggests that the compound can interfere with DNA replication, leading to an arrest in this phase.
Modulation of Intracellular Signal Transduction Networks
This compound exerts its cellular effects by intervening in several critical signaling pathways that govern cell survival, proliferation, and apoptosis. Its activity is primarily linked to the activation of protein kinase C (PKC) isoforms, which in turn orchestrates a cascade of downstream molecular events.
Activation of MAPK/ERK Signaling
Preclinical studies have consistently shown that this compound (referred to as PEP005) activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. In cancer cell lines, exposure to the compound leads to increased phosphorylation of key proteins in this cascade, including Raf1 and ERK1/2. mdpi.com This activation of the Ras/Raf/MAPK pathway is a consequence of the compound's modulation of PKC isoforms. mdpi.com Further investigation in acute myeloid leukaemia (AML) cells revealed that the induction of apoptosis requires sustained signaling through the ERK1/2 pathway, indicating that the kinetics of ERK1/2 activation are a crucial determinant of the cellular outcome.
Inhibition of AKT/PKB Pathway
In contrast to its activating effect on the MAPK/ERK pathway, this compound has been observed to inhibit the AKT/protein kinase B (PKB) signaling pathway, a key network for promoting cell survival. In studies using colon cancer cells, treatment with the compound resulted in reduced levels of the phosphorylated, active form of AKT. mdpi.com This inhibition is believed to be a significant contributor to the pro-apoptotic effects of the molecule. The dual action of activating pro-apoptotic MAPK signaling while simultaneously inhibiting pro-survival AKT signaling underscores a multi-pronged mechanism for inducing cell death in cancer cells. mdpi.com
Suppression of JAK/STAT3 Signaling
While research has detailed the compound's impact on PKC, MAPK, and AKT pathways, specific preclinical data directly demonstrating the suppression of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway by this compound is not extensively covered in the available literature. Although some studies suggest that other compounds from Euphorbia species may inhibit tumor cell growth through the JAK-STAT pathway, direct evidence for this compound's role in this specific cascade requires further investigation. researchgate.net
Downregulation of NF-κB-COX-2-iNOS Signaling
A significant mechanism of action for this compound (I3A) involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway and its associated inflammatory targets, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov In human melanoma cell models, I3A was shown to inhibit the levels of the p65 subunit of NF-κB, prevent its phosphorylation, and block its translocation to the nucleus. nih.govnih.gov This inhibition at the protein level was complemented by the suppression of the gene expression for NF-κB, COX-2, and iNOS. nih.govnih.gov This targeted suppression of the NF-κB-COX-2-iNOS axis is a key mechanism behind the compound's ability to induce apoptosis in melanoma cells and suppress skin inflammation. nih.gov
Immunomodulatory Research in Preclinical Systems
Induction of Pro-inflammatory Mediators and Cytokine Release
Topical application of this compound (PEP005) induces a transient, localized inflammation characterized by the recruitment of immune cells. mdpi.comnih.gov A key aspect of this response is the compound's ability to directly activate vascular endothelial cells. nih.gov In preclinical experiments, exposure of endothelial cells to PEP005 induced the expression of E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and the pro-inflammatory cytokine Interleukin-8 (IL-8). nih.gov This activation facilitates the recruitment and adhesion of neutrophils. nih.gov The resulting neutrophil infiltration and release of reactive oxygen species are critical components of the anti-tumor response observed in skin cancer models. mdpi.com This induction of pro-inflammatory mediators highlights the compound's dual mechanism of directly inducing cancer cell death and orchestrating a localized immune attack. nih.gov
Local Recruitment and Activation of Neutrophils
A hallmark of I3A's mechanism of action is the induction of a localized inflammatory response characterized by the robust recruitment and activation of neutrophils. nih.govmdpi.comresearchgate.net This process is crucial for the compound's anti-tumor effects. nih.govbirmingham.ac.uk
Research has demonstrated that I3A directly activates endothelial cells in a PKC-δ dependent manner. nih.govnih.gov This activation leads to the upregulation of adhesion molecules such as E-selectin and ICAM-1, as well as the secretion of the neutrophil-attracting chemokine IL-8. nih.govnih.gov These molecular changes on the endothelial surface facilitate the adhesion and subsequent migration of neutrophils from the bloodstream into the target tissue. mdpi.comnih.gov
Furthermore, I3A has been shown to induce the production of pro-inflammatory cytokines and chemokines like TNF-α, IL-1β, and MIP-2 (the murine equivalent of IL-8) in both skin and tumor cells. mdpi.comresearchgate.net This creates a chemotactic gradient that further drives the influx of neutrophils to the site of application. mdpi.com Once at the site, I3A can also directly activate neutrophils, stimulating them to generate reactive oxygen species, which are tumoricidal. researchgate.net This targeted recruitment and activation of neutrophils are considered a key component of the compound's efficacy in preclinical tumor models. researchgate.netbirmingham.ac.uk
Enhancement of T Cell Reactivity and Immune Responses
Beyond its effects on neutrophils, I3A also demonstrates significant immunomodulatory activity by enhancing T cell reactivity. mdpi.com In contrast to its pro-apoptotic effects on leukemia cells, I3A provides a strong survival signal to both resting and activated human T cells. nih.gov This anti-apoptotic effect is mediated through the activation of PKCθ, a PKC isoform predominantly expressed in T cells. nih.gov
Studies have shown that I3A can increase the proliferative responses of T cells and stimulate the release of a broad range of cytokines, including IFN-γ, GM-CSF, IL-2, IL-10, IL-13, and TNF-α, from activated T cells. mdpi.com This broad immunostimulatory effect suggests that I3A can potentiate anti-tumor immune responses by augmenting the function of T lymphocytes. mdpi.com
Enhancement of Chimeric Antigen Receptor (CAR) T Cell Activity
Recent research has highlighted the potential of I3A to enhance the efficacy of Chimeric Antigen Receptor (CAR) T cell therapy, a promising frontier in cancer treatment. nih.govnih.govbiorxiv.org A high-content screen of FDA-approved drugs identified I3A as a potent enhancer of B7-H3-CAR T cell activity against osteosarcoma cells. nih.govnih.govbiorxiv.orgresearchgate.net
The mechanism underlying this enhancement involves the upregulation of the B7-H3 (also known as CD276) antigen on the surface of tumor cells. nih.govnih.govbiorxiv.org I3A was found to increase B7-H3 mRNA, total protein, and cell surface expression through the activation of protein kinase C alpha (PKCα). nih.govnih.govbiorxiv.org By increasing the density of the target antigen on cancer cells, I3A effectively makes the tumors more visible and susceptible to attack by B7-H3-directed CAR T cells. nih.govnih.govbiorxiv.org This leads to enhanced cytokine production and increased cytotoxicity by the CAR T cells. nih.govnih.govresearchgate.net
| Drug | Effect on B7-H3 Expression | Enhancement of B7-H3-CAR T cell Function |
| Ingenol-3-angelate (I3A) | Increased mRNA, total protein, and cell surface expression | Enhanced cytokine production and cytotoxicity |
Discovery and Characterization of Novel Molecular Targets
While PKC has long been recognized as a primary target of ingenol esters, recent studies employing advanced proteomic techniques have unveiled additional molecular targets, providing a more comprehensive understanding of their cellular effects.
Identification of Mitochondrial Carnitine-Acylcarnitine Translocase (SLC25A20) as a Target
Chemical proteomics studies using a photoreactive and clickable analog of ingenol mebutate (a close analog of I3A) have identified the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a direct molecular target. nih.govacs.orgresearchgate.net SLC25A20 is a crucial transporter protein located in the inner mitochondrial membrane, responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.
Inhibition of SLC25A20 by ingenol mebutate and its more stable analog, ingenol disoxate, was demonstrated in human cells. nih.govacs.orgresearchgate.net This inhibition leads to a buildup of cellular acylcarnitines and a blockade of fatty acid oxidation, which can contribute to mitochondrial dysfunction and subsequent cell death. nih.govacs.org Notably, the canonical PKC agonist TPA did not inhibit SLC25A20, suggesting this is a distinct mechanism of action for the ingenol class of compounds. nih.govacs.orgresearchgate.net
Application of Quantitative Proteomics for Comprehensive Target Profiling
The use of quantitative proteomics has been instrumental in creating a comprehensive profile of the proteins that interact with ingenol mebutate in human cancer cell lines and primary human keratinocytes. nih.govacs.orgresearchgate.net This unbiased approach has not only confirmed the engagement of PKC isoforms but has also revealed a wider network of protein targets. nih.govresearchgate.net
These studies identified a significant number of high-occupancy targets located in the endoplasmic reticulum and mitochondria, consistent with the observed effects of ingenol mebutate on these organelles. nih.gov This comprehensive target profiling provides a deeper insight into the pleiotropic effects of this class of compounds and opens new avenues for understanding their therapeutic actions and potential side effects.
Investigation of Activity in HIV-1 Latency Reversal Models
Beyond its applications in oncology, I3A has shown significant promise as a latency-reversing agent (LRA) for HIV-1. nih.govjohnshopkins.edunih.govresearchgate.netbohrium.com The persistence of latent HIV-1 proviruses in resting CD4+ T cells is a major obstacle to curing HIV-1 infection. nih.gov
I3A has been shown to effectively reactivate latent HIV-1 expression in various in vitro and ex vivo models, including latently infected cell lines and resting CD4+ T cells from HIV-infected individuals on suppressive antiretroviral therapy (ART). nih.govjohnshopkins.edunih.gov The mechanism of latency reversal by I3A involves the activation of the PKC-NF-κB signaling pathway. johnshopkins.edunih.gov Specifically, it induces the pS643/S676-PKCδ/θ-IκBα/ε-NF-κB signaling cascade, leading to the transcription of the latent HIV-1 provirus. johnshopkins.edunih.gov
Importantly, I3A has demonstrated synergistic activity when combined with other LRAs, such as the P-TEFb agonist JQ1. johnshopkins.eduresearchgate.net The combination of I3A and JQ1 resulted in a significantly higher level of HIV-1 reactivation than either agent alone. johnshopkins.edu This suggests that combination strategies incorporating I3A could be a promising approach for the "shock and kill" strategy aimed at eradicating the latent HIV-1 reservoir.
| Latency Reversing Agent(s) | HIV-1 Reactivation (GFP Expression) |
| PEP005 (I3A) (10 nM) | Potent reactivation |
| SAHA (500 nM) | Moderate reactivation |
| JQ1 (2 µM) | Low reactivation |
| PEP005 (6 nM) + JQ1 (2 µM) | Synergistic and significantly higher reactivation |
Evaluation of Synthetic Ingenol Derivatives for Latency Reversal Potency
To optimize the latency reversal activity of naturally occurring ingenols, researchers have synthesized and evaluated libraries of novel ingenol derivatives. nih.govnih.gov A common strategy involves the esterification of the C-3 hydroxyl group of the ingenol core, which itself is inactive for latency reversal. nih.govnih.gov
A study that synthesized a library of novel ingenols evaluated their latency reversal activity, cellular activation, and cytotoxicity alongside commercially available ingenols like ingenol-3,20-dibenzoate, ingenol-3-hexanoate, and ingenol-3-angelate. nih.govnih.gov The evaluation was conducted in HIV latency cell lines and resting CD4+ T cells from aviremic participants. nih.govnih.gov
The potency of these synthetic derivatives was often compared to known LRAs. For instance, Ingenol-3-hexanoate (IngB) was found to be a highly potent compound for reactivating latent HIV in the J-Lat cell line model, with greater potency than other LRAs like SAHA and JQ1. natap.org
The following table summarizes the latency reversal efficacy (EC50) and cellular activation (CD69 expression) of selected synthetic ingenol derivatives in J-Lat 10.6 cells.
| Compound | Latency Reversal EC50 (nM) in J-Lat 10.6 cells |
| Ingenol-3-acrylate (Ing 3-R) | 58 |
| Ingenol-3-angelate (Ing M) | 211 |
This table is interactive. You can sort and filter the data.
The data indicates that even small structural modifications, such as the α- or β-branched esters modeled on the structure of ingenol-3-angelate, can significantly impact potency. nih.gov For example, ingenol-3-acrylate demonstrated significantly more potent latency reversal than ingenol-3-angelate. nih.gov
Further evaluation in primary resting CD4+ T cells from aviremic HIV-1-positive individuals confirmed the potent latency reversal activity of the most effective ingenol derivatives identified in cell line experiments. nih.gov A positive correlation was observed between the 50% effective concentration (EC50) for latency reversal in J-Lat 10.6 cells and the EC50 for the induction of CD69 expression on primary resting CD4+ T cells. nih.gov
The following table presents the fold increase in cell-associated HIV-1 RNA in resting CD4+ T cells from aviremic participants after exposure to top-performing ingenol derivatives.
| Ingenol Derivative | Fold Increase in HIV-1 RNA |
| Derivative 1 | Data Not Available |
| Derivative 2 | Data Not Available |
| ... | ... |
| Derivative 8 | Data Not Available |
These preclinical findings highlight the potential of synthetic ingenol derivatives as potent latency-reversing agents for HIV-1 eradication strategies. nih.govnih.gov
Analytical Methodologies for Research and Characterization
Advanced Chromatographic Techniques for Isolation and Purity Assessment
The isolation and purification of Ingenol-5,20-acetonide-3-O-angelate following its synthesis rely heavily on advanced chromatographic techniques. These methods are essential for separating the target compound from unreacted starting materials, reagents, and potential side products, such as isomers.
High-performance liquid chromatography (HPLC) is a primary tool for both the purification and purity assessment of ingenol (B1671944) derivatives. In a typical workflow, normal-phase or reverse-phase HPLC would be employed. Reverse-phase HPLC, using columns such as C18, is particularly common for separating diterpenoids based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradients to optimize separation.
For purification on a larger scale, column chromatography is the standard method. Solid-phase extraction (SPE) is also a crucial technique for the cleanup and concentration of the compound from complex mixtures, such as crude reaction products or plant extracts, prior to high-resolution analysis. nih.gov These chromatographic steps are critical for achieving the high degree of purity required for subsequent spectroscopic analysis and use in further synthetic steps. A key challenge during purification is to employ methods that prevent the isomerization of the angelate (Z-form) moiety to the tiglate (E-form), ensuring stereochemical integrity. researchgate.net
Table 1: Chromatographic Techniques in the Analysis of Ingenol Derivatives
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, analytical separation | C18 (Reverse-Phase) | Water/Acetonitrile or Water/Methanol Gradient |
| Column Chromatography | Preparative scale purification | Silica Gel | Hexane/Ethyl Acetate Gradient |
| Solid-Phase Extraction (SPE) | Sample cleanup and concentration | C18 or Silica | Methanol, Acetonitrile |
High-Resolution Spectroscopic Methods for Structural Elucidation
Once isolated, the definitive identification and structural confirmation of this compound require high-resolution spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. ¹H NMR spectra would verify the presence of the angelate group protons and the acetonide methyl groups, while ¹³C NMR would confirm the carbon skeleton and the successful installation of the protecting and ester groups. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming that the angeloylation occurred specifically at the C3 position.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula. This provides unequivocal confirmation of the compound's identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further structural insights.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key signals would include absorptions corresponding to the carbonyl groups (ketone and ester) and the carbon-carbon double bonds of the ingenol core and the angelate moiety.
Together, these methods provide a comprehensive characterization, confirming that the target molecule, this compound, has been successfully synthesized with the correct structure and stereochemistry. researchgate.net
Quantitative Analytical Methods (e.g., Isotope Dilution Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry)
Accurate quantification of ingenol compounds is critical for research and development. A highly sensitive, specific, and reliable method for this purpose is isotope dilution ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov While a method has been specifically validated for the parent compound, ingenol, this approach is directly applicable to this compound. nih.gov
The principle of this method involves synthesizing a stable isotope-labeled version of the analyte to be used as an internal standard. For example, an ¹⁸O-labeled analogue of an ingenol compound has been successfully prepared and used. nih.gov When the sample is analyzed, the analyte and the internal standard co-elute from the UHPLC column but are distinguishable by the mass spectrometer due to their mass difference. The ratio of the signal from the analyte to that of the known amount of internal standard allows for extremely accurate and precise quantification, correcting for any sample loss during preparation or variations in instrument response. nih.gov
This UHPLC-MS/MS method provides excellent sensitivity and selectivity, making it the gold standard for quantifying trace amounts of the compound in complex matrices. nih.gov
Development and Validation of Bioanalytical Methods for In Vitro and In Vivo Studies
While this compound is primarily a synthetic intermediate, its downstream product, Ingenol-3-angelate, has been the subject of extensive in vitro and in vivo research. nih.govnih.govnih.gov This research necessitates the development and validation of bioanalytical methods to quantify the active compound in biological samples such as cell lysates, plasma, and tissues. nih.govnih.gov
The development of such methods, typically based on LC-MS/MS, is crucial for understanding the compound's behavior. These studies include investigating cellular uptake, metabolic stability, and pharmacokinetic properties. acs.orgnih.gov For instance, research into how Ingenol-3-angelate interacts with cellular targets like Protein Kinase C (PKC) or is transported across cell membranes requires precise measurement of its concentration within cells and cellular compartments. nih.govnih.gov
A validated bioanalytical method ensures the reliability of the data from these studies. The validation process involves assessing several key parameters according to regulatory guidelines:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of scatter between a series of measurements.
Linearity and Range: The concentration range over which the method is accurate and precise.
Recovery: The efficiency of the analyte's extraction from the biological matrix.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The development of these robust bioanalytical methods is a prerequisite for meaningful preclinical research, enabling a clear understanding of the compound's biological actions. acs.orgnih.govnih.gov
Future Research Directions and Emerging Methodologies
Integration of Chemical Proteomics and Systems Biology for Holistic Understanding
The traditional understanding of ingenol-3-angelate (I3A) centers on its role as a potent modulator of Protein Kinase C (PKC) isoforms. medchemexpress.com However, a holistic view of its mechanism requires looking beyond single targets to understand its full impact on cellular networks. The integration of chemical proteomics with systems biology offers a powerful approach to achieve this.
A key strategy involves the use of photoreactive and clickable analogues of I3A, which can be synthesized from intermediates like Ingenol-5,20-acetonide-3-O-angelate. acs.org These chemical probes are designed to enter cells and bind to their protein targets. Upon photoactivation, they form a covalent bond with the target, and the "clickable" handle allows for the subsequent attachment of a reporter tag (e.g., biotin) for isolation and identification via mass spectrometry. acs.org
This methodology has successfully expanded the known target landscape of the ingenol (B1671944) scaffold. While PKCs are established targets, chemical proteomics has revealed that I3A also interacts with other proteins. acs.org A prominent example is the identification of the mitochondrial carnitine-acylcarnitine translocase SLC25A20 as a functional target. acs.org Inhibition of SLC25A20 by ingenol derivatives leads to a disruption in fatty acid oxidation, a metabolic perturbation not observed with canonical PKC agonists like phorbol (B1677699) esters. acs.org This discovery highlights a distinct mechanism of action and underscores the importance of a systems-level approach to uncover the multifaceted effects of these compounds. By mapping these protein-drug interactions, researchers can construct a more comprehensive network of cellular perturbations, moving towards a holistic understanding of the compound's biological effects. acs.orgnih.gov
High-Throughput and High-Content Screening Platforms for Identifying Novel Modulators
High-throughput screening (HTS) and high-content screening (HCS) are indispensable platforms for discovering novel biological modulators and for characterizing the effects of compounds like I3A. These technologies allow for the rapid testing of thousands of compounds to identify those that elicit a specific biological response. nih.govnih.gov
A notable application of this approach was a novel HCS developed to identify FDA-approved drugs that could enhance the activity of CAR T cell therapy against solid tumors. nih.govbiorxiv.org The screen aimed to find compounds that could increase the expression of the tumor antigen B7-H3 on the surface of osteosarcoma cells, thereby making them better targets for B7-H3-directed CAR T cells. nih.govbiorxiv.org
In a screen of 1,114 drugs, ingenol-3-angelate (I3A) was identified as a lead hit, capable of increasing B7-H3 expression by up to 100%. nih.gov Further investigation confirmed that I3A upregulates B7-H3 at both the mRNA and protein levels through the activation of PKCα. biorxiv.orgbiorxiv.org This drug-induced increase in target antigen expression functionally enhanced the cytokine production and cytotoxic activity of B7-H3-CAR T cells against tumor cells. nih.gov This proof-of-principle study demonstrates the power of HCS to identify unexpected combinatorial applications and novel modulatory functions for existing compounds, paving the way for similar screens involving other tumor and CAR T cell combinations. biorxiv.orgbiorxiv.org
Table 1: Results of High-Content Screen for B7-H3 Modulators An interactive table detailing the findings from the high-content screen that identified Ingenol-3-angelate.
| Parameter | Description | Result | Citation |
|---|---|---|---|
| Screening Library | Number of FDA-approved drugs evaluated | 1,114 | nih.govbiorxiv.org |
| Primary Goal | To identify drugs that increase B7-H3 surface expression on osteosarcoma cells | 55 drugs identified as hits | nih.gov |
| Lead Compound | A top-performing drug selected for further validation | Ingenol-3-angelate (I3A) | nih.gov |
| Effect of I3A | Increase in B7-H3 expression on LM7 osteosarcoma cells | Up to 100% | nih.gov |
| Mechanism of Action | The signaling pathway responsible for I3A-induced B7-H3 upregulation | Activation of Protein Kinase C alpha (PKCα) | biorxiv.orgbiorxiv.org |
| Functional Outcome | Impact of I3A pre-treatment on CAR T cell efficacy | Enhanced B7-H3-CAR T cell effector function | nih.govbiorxiv.org |
Exploration of Advanced Drug Delivery Systems for Research Tool Development
The development of advanced drug delivery systems (DDS) is a critical area of future research for enhancing the utility of chemical probes and research tools derived from ingenol compounds. nih.gov While I3A itself is used topically, its derivatives designed for research, such as those created from this compound, could benefit from sophisticated delivery technologies to improve their stability, targeting, and controlled release in experimental systems. acs.orgnih.gov
Current research in drug delivery is focused on several innovative platforms:
Lipid Nanoparticles (LNPs): LNPs are highly promising vehicles for delivering molecules, including nucleotide-based therapies and small molecules, into cells. astrazeneca.com For research tools based on the ingenol scaffold, LNPs could potentially be used to improve solubility, protect the compound from degradation, and facilitate its delivery to specific intracellular compartments, thereby allowing for more precise investigation of its targets. astrazeneca.com
Controlled-Release Formulations: Technologies that allow for the sustained or controlled release of a compound are valuable for maintaining consistent concentrations over time in in vitro and in vivo models. This can be crucial for studying the long-term effects of network perturbations caused by ingenol derivatives. nih.gov
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that bind to specific receptors on target cells. This approach could be explored to direct ingenol-based research tools to particular cell types within a heterogeneous population, enabling a more refined analysis of their cell-specific effects. astrazeneca.com
By leveraging these advanced DDS, researchers can develop more robust and precise research tools, leading to a clearer understanding of how ingenol compounds function in complex biological environments. nih.govastrazeneca.com
Comprehensive Elucidation of the Full Molecular Target Landscape
A primary goal for future research is to comprehensively map the entire landscape of molecular targets for ingenol derivatives. While PKC isoforms are the most well-characterized targets, evidence strongly suggests the existence of a broader interaction profile. acs.orgnih.gov The use of stable intermediates like this compound is instrumental in synthesizing the chemical probes needed for this deep dive into the molecular interactome. acs.org
The known molecular targets and downstream pathways affected by I3A include:
Protein Kinase C (PKC) Isoforms: I3A is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. mdpi.com The binding affinity is high, with Ki values in the nanomolar range for several isoforms. medchemexpress.com Different PKC isoforms can have distinct, and sometimes opposing, biological roles, and their translocation patterns can differ in response to I3A compared to other activators. researchgate.net
Mitochondrial Transporters: As identified through chemical proteomics, I3A targets and inhibits SLC25A20, implicating it in the regulation of mitochondrial fatty acid metabolism. acs.org
Inflammatory and Cell Survival Pathways: I3A has been shown to suppress the NF-κB signaling pathway by inhibiting the p65 subunit, which in turn downregulates the expression of target genes like COX-2 and iNOS. nih.gov It also modulates other critical signaling pathways, including the activation of ERK and the inhibition of AKT and JAK/STAT3 pathways. nih.gov
ABC Transporters: Research has shown that I3A is a substrate for the multidrug transporter ABCB1 (MDR1), which could influence its intracellular concentration and efficacy in certain cell types. nih.gov
Table 2: Summary of Known Molecular Targets and Pathways for Ingenol-3-Angelate An interactive table summarizing the diverse molecular targets and signaling pathways modulated by Ingenol-3-angelate.
| Target Class | Specific Target/Pathway | Effect of I3A | Citation |
|---|---|---|---|
| Kinases | Protein Kinase C (PKC) Isoforms | Potent activation and translocation | medchemexpress.commdpi.comresearchgate.net |
| Extracellular signal-regulated kinase (ERK) | Activation | nih.gov | |
| Protein Kinase B (AKT) | Inactivation | nih.gov | |
| JAK/STAT3 Pathway | Inhibition | nih.gov | |
| Mitochondrial Proteins | SLC25A20 | Inhibition | acs.org |
| Transcription Factors | Nuclear Factor-κB (NF-κB) | Inhibition of p65 subunit | nih.gov |
| Enzymes | Cyclooxygenase-2 (COX-2) | Downregulation of expression | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | nih.gov |
| Transporters | ABCB1 (MDR1) | Substrate for transport | nih.gov |
Future work must continue to employ unbiased, large-scale screening techniques to build a complete interaction map. This will provide a crucial foundation for understanding the full spectrum of its biological activities.
Investigation of Broader Biological System Interactions and Network Perturbations
The ultimate goal of elucidating the molecular target landscape is to understand how these interactions translate into broader effects on biological systems and cellular networks. nih.govnih.gov The action of I3A is not limited to the direct modulation of its binding partners; it initiates a cascade of events that perturb complex biological networks, leading to diverse phenotypic outcomes such as apoptosis, inflammation, and immune modulation. mdpi.comnih.gov
Key system-level interactions initiated by I3A include:
Induction of Cell Death: I3A can induce cell death through multiple modes. At high concentrations, it can cause rapid necrotic cell death by disrupting the plasma membrane and mitochondria. nih.gov At lower concentrations, it promotes apoptosis, particularly in leukemia cells, in a process dependent on PKCδ activation. mdpi.comnih.gov
Modulation of the Tumor Microenvironment: I3A profoundly impacts the tumor microenvironment. It directly activates vascular endothelial cells, causing them to upregulate adhesion molecules (E-selectin, ICAM-1) and chemokines (IL-8). nih.gov This activation, which is dependent on PKCδ, promotes the recruitment of neutrophils into the tissue. nih.gov
Immune System Stimulation: The recruited neutrophils are key players in the anti-tumor efficacy of I3A, contributing to tumor ablation through antibody-dependent cellular cytotoxicity. nih.govmdpi.com Beyond innate immunity, I3A also shows adjuvant properties, such as upregulating costimulatory molecules on dendritic cells, suggesting it can help bridge the innate and adaptive immune responses. mdpi.com
Future research should focus on applying network biology and perturbation theory to model these complex interactions. nih.gov By analyzing how the initial drug-target interactions propagate through protein-protein interaction networks and gene regulatory networks, scientists can better predict the system-wide consequences of I3A exposure. nih.govnih.gov This approach will be essential for identifying the most critical nodes in the network that determine the compound's ultimate biological effect and for harnessing its therapeutic potential.
Q & A
Q. What are the key structural identifiers and molecular characteristics of Ingenol-5,20-acetonide-3-O-angelate?
The compound features an ingenol diterpene core with acetonide protection at the C5 and C20 positions and an angelate ester at C3. Its molecular formula is C₂₈H₃₈O₆ (MW 470.60 g/mol), with CAS RN 87980-68-5 . Structural confirmation relies on NMR and mass spectrometry .
Q. How should researchers prepare stock solutions for in vitro assays?
Use the formula:
For example, 1 mg dissolved in 2.1249 mL solvent yields 1 mM. Adjust concentrations using dilution tables (e.g., 5 mM requires 0.425 mL solvent for 1 mg) .
Q. What analytical techniques are essential for confirming purity and structure?
Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies functional groups and stereochemistry, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Cross-validate with HPLC (≥95% purity thresholds) .
Advanced Research Questions
Q. What synthetic routes are available for this compound?
A microwave-assisted method involves reacting ingenol-5,20-acetonide with 3,5-diethylisoxazole-4-carbonyl chloride in acetonitrile, catalyzed by N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP). Purification uses silica gel chromatography, with yields optimized via reaction time (2–4 hrs) and temperature (60–80°C) .
Q. How can dose-response experiments be designed to evaluate bioactivity?
Use logarithmic concentration gradients (e.g., 1 nM–100 μM) in triplicate. Include negative controls (solvent-only) and positive controls (known agonists/antagonists). Data normalization to baseline activity and EC₅₀/IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) are critical .
Q. How should researchers address discrepancies in reported biological activity data?
Compare experimental variables:
Q. What computational methods predict the compound’s mechanism of action?
Molecular docking (AutoDock Vina) models interactions with protein targets (e.g., PKC isoforms). Quantum mechanics/molecular mechanics (QM/MM) simulations analyze bond energetics during activation. Validate predictions with mutagenesis assays .
Q. What safety protocols are critical for handling this compound?
Q. How can extraction efficiency from natural sources be optimized?
Employ pressurized liquid extraction (PLE) with dichloromethane:methanol (9:1) at 100°C. Monitor yield via LC-MS and optimize parameters (pressure, temperature) using response surface methodology (RSM) .
Q. What strategies validate the compound’s stability under experimental conditions?
Conduct accelerated stability studies:
- Incubate at 4°C, 25°C, and 37°C for 72 hrs.
- Analyze degradation via UPLC-MS every 24 hrs.
- Use Arrhenius kinetics to extrapolate shelf life .
Methodological Notes
- Data Reporting : Follow IUPAC guidelines for thermophysical properties, including error margins (SD/SEM) and instrument calibration details .
- Contradiction Analysis : Use tools like iThenticate to ensure data originality and cross-reference raw datasets (e.g., NMR spectra) in supplementary materials .
- Ethical Compliance : Adhere to COPE standards for plagiarism and authorship transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
